4-氯-6-(三氟甲基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

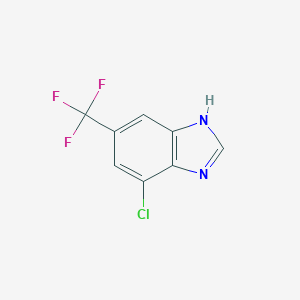

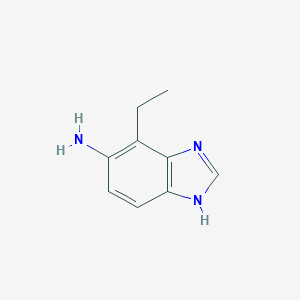

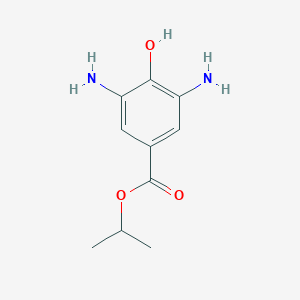

4-chloro-6-(trifluoromethyl)-1H-benzimidazole is a chemical compound of interest due to its potential in various chemical and biological applications. Its structure is characterized by the presence of a benzimidazole core, substituted with chloro and trifluoromethyl groups, which significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, often involves cyclization reactions between o-phenylenediamine and carboxylic acid derivatives or their equivalents. Specific methods may vary, including the use of different reagents and conditions to introduce various substituents onto the benzimidazole ring (Zaman et al., 2005).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using X-ray crystallography, providing insights into their crystal packing, bond lengths, angles, and tautomeric forms. For example, studies on similar compounds have revealed highly delocalized structures within the benzimidazole moiety, with significant deviations indicating the presence of tautomeric forms and the influence of substituents on the molecular geometry (Hranjec et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, influenced by substituents like chloro and trifluoromethyl groups. These reactions can include nucleophilic substitution, electrophilic aromatic substitution, and the formation of coordination complexes with metals. The presence of these substituents also affects the electronic properties of the molecule, influencing its reactivity towards different reagents (Gürbüz et al., 2016).

Physical Properties Analysis

The physical properties of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, such as melting point, boiling point, solubility, and stability, are determined by its molecular structure. Substituents like the trifluoromethyl group can significantly impact these properties by altering the molecule's polarity, hydrogen bonding capability, and steric hindrance (Choi et al., 2008).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are significantly influenced by their electronic structure, which is affected by substituents. For instance, the electron-withdrawing trifluoromethyl group can enhance the acidity of adjacent hydrogen atoms, affecting the compound's behavior in acid-base reactions. Moreover, the chloro substituent can participate in substitution reactions, contributing to the compound's versatility as a synthetic intermediate (Ng et al., 2007).

科学研究应用

抗高血压活性

苯并咪唑衍生物,包括与4-氯-6-(三氟甲基)-1H-苯并咪唑相关的结构,已被合成并筛选其抗高血压活性。这些化合物显示出降低血压的显著潜力,突显了它们在心血管研究中的应用以及对高血压的潜在治疗干预(Sharma, Kohli, & Sharma, 2010)。

CRF1受体拮抗剂

将苯唑衍生物作为促肾上腺皮质激素释放因子1(CRF1)受体拮抗剂的研究导致合成出对人类CRF1受体显示出强大结合活性的化合物。这些活性表明它们在研究与压力相关的疾病以及潜在治疗焦虑和抑郁症方面的实用性(Mochizuki et al., 2016)。

抗病毒活性

一系列1H,3H-噻唑并[3,4-a]苯并咪唑,从与4-氯-6-(三氟甲基)-1H-苯并咪唑类似的结构开始,展示出显著的体外抗HIV活性。这项研究为开发针对HIV和潜在其他病毒的新型抗病毒药物打开了途径(Chimirri et al., 1991)。

DNA-拓扑异构酶I抑制活性

从苯并咪唑衍生物中衍生出的化合物,包括结构上与4-氯-6-(三氟甲基)-1H-苯并咪唑相关的化合物,显示出显著的DNA-拓扑异构酶I抑制活性。这表明它们在癌症研究和治疗中的潜在应用,因为DNA拓扑异构酶是DNA复制和细胞分裂的关键酶(Zanatta et al., 2006)。

抗微生物和抗癌药物

探索了N-取代的6-(氯/硝基)-1H-苯并咪唑衍生物的设计和合成,用于其抗微生物和抗癌活性。这些研究突显了苯并咪唑衍生物在针对广泛病原体和癌细胞方面的多功能性,指向了广泛的研究和治疗应用(Pham, Le, & Truong, 2022)。

作用机制

Target of Action

Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . For instance, fluoxetine, a compound with a trifluoromethyl group, blocks the reuptake of serotonin by interacting with the reuptake transporter protein located in the presynaptic terminal .

Mode of Action

It’s worth noting that the trifluoromethyl group in organic compounds often contributes to their unique physicochemical properties, which can influence their interaction with biological targets .

Biochemical Pathways

One study mentions that a compound engaged in hydrogen bonding with the succinate dehydrogenase (sdh) enzyme at specific sites, which could potentially affect the krebs cycle .

Pharmacokinetics

It’s important to note that the trifluoromethyl group in organic compounds can significantly affect their pharmacokinetic properties .

Result of Action

Compounds containing trifluoromethyl groups have been found to exhibit various pharmacological activities .

Action Environment

It’s worth noting that the trifluoromethyl group in organic compounds can contribute to their unique physicochemical properties, which can be influenced by environmental factors .

属性

IUPAC Name |

4-chloro-6-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRPZDBFYQLJPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371522 |

Source

|

| Record name | 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-(trifluoromethyl)-1H-benzimidazole | |

CAS RN |

175135-13-4 |

Source

|

| Record name | 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)

![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)